7beta-Nbd-nct

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-758298 es un profármaco fosfórico soluble en agua del potente y selectivo antagonista del receptor humano de la sustancia P L-754030. Se encuentra en desarrollo como un fármaco intravenoso para el tratamiento de las náuseas, la migraña y el dolor crónico .

Métodos De Preparación

La síntesis de L-758298 implica varios pasos. La reducción de la morfolinona con L-Selectride en tetrahidrofurano a -78 °C produce un lactol intermedio. Este intermedio se condensa luego a baja temperatura con cloruro de 3,5-bis(trifluorometil)benzoilo para producir un acetal acílico. La reacción adicional con dimetiltitanoceno en tetrahidrofurano-tolueno a 80 °C proporciona un éter enol. La hidrogenación catalítica del doble enlace, con hidrólisis concomitante del grupo N-bencilo, produce una mezcla de diastereómeros, de la cual se aísla el isómero mayoritario mediante cromatografía en columna. La alquilación del intermedio de morfolina con N-metoxicarbonil-2-cloroacetamidrazona en presencia de N-etil diisopropilamina en acetonitrilo produce un intermedio, que finalmente se cicla a la triazolona deseada en xileno en reflujo .

Análisis De Reacciones Químicas

L-758298 se hidroliza fácilmente a L-754030 en condiciones ácidas. El compuesto se convierte rápidamente en L-754030 en sangre de rata, pero es estable en sangre de perro y humana. la conversión es rápida en microsomas hepáticos preparados a partir de perros y humanos . El producto principal formado a partir de esta reacción es L-754030.

Aplicaciones Científicas De Investigación

L-758298 se está desarrollando como un fármaco intravenoso para el tratamiento de las náuseas, la migraña y el dolor crónico. Es un profármaco de L-754030, que es un potente y selectivo antagonista del receptor humano de la sustancia P. El compuesto se ha estudiado por su estabilidad en sangre y fracciones subcelulares hepáticas de ratas, perros y humanos, así como su conversión a L-754030 en ratas y perros después de la dosificación intravenosa . También se está investigando por su posible uso en la prevención de náuseas y vómitos inducidos por quimioterapia .

Mecanismo De Acción

L-758298 es un profármaco de L-754030. Una vez activado biológicamente, L-754030 actúa como un antagonista del receptor de la sustancia P / neuroquinina 1. Este receptor está involucrado en la transmisión del dolor y el reflejo emético. Al bloquear este receptor, L-754030 puede prevenir las náuseas y los vómitos asociados con la quimioterapia, así como aliviar el dolor y los síntomas de la migraña .

Comparación Con Compuestos Similares

L-758298 es similar a otros antagonistas del receptor de neuroquinina 1, como Aprepitant y Fosaprepitant. L-758298 es único en su forma de profármaco de fosfórico soluble en agua, que permite una rápida conversión al compuesto activo L-754030 en condiciones ácidas . Esto lo hace particularmente adecuado para la administración intravenosa. Otros compuestos similares incluyen L-754030, que es la forma activa de L-758298, y otros antagonistas del receptor de neuroquinina 1 como Aprepitant .

Propiedades

Número CAS |

124882-57-1 |

|---|---|

Fórmula molecular |

C32H47N5O9S |

Peso molecular |

677.8 g/mol |

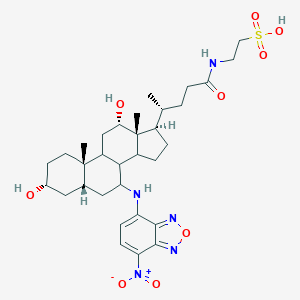

Nombre IUPAC |

2-[[(4R)-4-[(3R,5R,7S,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C32H47N5O9S/c1-17(4-9-27(40)33-12-13-47(43,44)45)20-5-6-21-28-22(16-26(39)32(20,21)3)31(2)11-10-19(38)14-18(31)15-24(28)34-23-7-8-25(37(41)42)30-29(23)35-46-36-30/h7-8,17-22,24,26,28,34,38-39H,4-6,9-16H2,1-3H3,(H,33,40)(H,43,44,45)/t17-,18+,19-,20-,21?,22?,24+,26+,28?,31+,32-/m1/s1 |

Clave InChI |

OPHJSJAUIOZCAY-BXUBCPGOSA-N |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C |

SMILES isomérico |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C |

SMILES canónico |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C |

Sinónimos |

(N-(7-(nitrobenz-2-oxa-1,3-diazol-4-yl))-7-amino-3alpha,12alpha-dihydroxycholan-24-oyl)-2-aminoethanesulfonate 7beta-NBD-NCT nitrobenzoxadiazol-N-cholytaurine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.